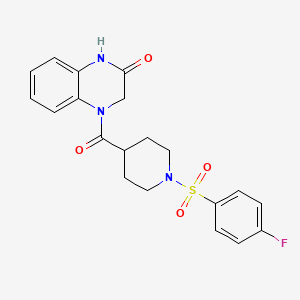

4-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound featuring a 3,4-dihydroquinoxalin-2(1H)-one core linked to a 4-fluorophenylsulfonyl-substituted piperidine moiety via a carbonyl group. The quinoxalinone core provides a bicyclic aromatic system with two nitrogen atoms, which may enhance hydrogen-bonding interactions and influence solubility or biological activity. Characterization techniques such as NMR, MS, and X-ray crystallography (via SHELXL, as noted in and ) are critical for confirming its structure.

Properties

IUPAC Name |

4-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)29(27,28)23-11-9-14(10-12-23)20(26)24-13-19(25)22-17-3-1-2-4-18(17)24/h1-8,14H,9-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSSCQYBFCLQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 335.38 g/mol. Its structure features a quinoxaline core, which is known for various pharmacological properties, along with a sulfonamide group that enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. The sulfonamide group likely plays a crucial role in enzyme inhibition, particularly in pathways involving dihydrofolate reductase (DHFR) or other metabolic enzymes critical for cell proliferation and survival.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the quinoxaline scaffold exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that related compounds demonstrate potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

Anticancer Potential

The compound's structural components suggest potential anticancer activity, particularly through the inhibition of DHFR, which is essential for DNA synthesis in rapidly dividing cells. In vitro studies on related piperidine-based compounds have reported IC50 values ranging from 13.70 µM to 47.30 µM against DHFR . This suggests that similar mechanisms may be at play for the compound .

Study 1: Inhibition of Dihydrofolate Reductase

A series of piperidine derivatives were synthesized and tested for their inhibitory effects on DHFR. The study utilized both in vitro assays and molecular docking studies to assess binding affinities. The results indicated that modifications on the piperidine ring significantly influenced the inhibitory potency, with some derivatives showing promising results comparable to standard drugs like Methotrexate .

Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial properties, compounds similar to the one discussed were evaluated for their effectiveness against a panel of pathogens. The results highlighted that structural variations significantly impacted antimicrobial activity, reinforcing the importance of specific functional groups in enhancing biological efficacy .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against various bacterial strains. A study published in ACS Omega demonstrated that modifications on the quinoxaline core can enhance antimicrobial efficacy, indicating that the sulfonyl and piperidine functionalities may play crucial roles in activity against resistant strains .

Kinase Inhibition

The compound has been investigated as a potential kinase inhibitor. Kinases are critical in regulating various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer. Research has shown that derivatives of this compound exhibit inhibitory activity against specific kinases involved in cancer progression . The structure-activity relationship (SAR) studies indicate that modifications at the piperidine and quinoxaline positions can significantly alter potency.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been explored, particularly in the context of chronic diseases such as cardiovascular disorders and cancer. Studies suggest that compounds with similar scaffolds can inhibit cyclooxygenase enzymes (COX), thereby reducing inflammation . This opens avenues for developing anti-inflammatory therapeutics based on the quinoxaline framework.

Case Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced activity compared to standard antibiotics. For example, a derivative with a methyl substitution on the phenyl ring displayed an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against Staphylococcus aureus, showcasing its potential as a lead compound for further development .

Case Study 2: Kinase Inhibition in Cancer Models

In vitro studies assessed the efficacy of this compound as an ASK1 (Apoptosis Signal-regulating Kinase 1) inhibitor. The lead compound exhibited an IC50 value of 95 nM in cellular assays, demonstrating significant inhibition of cell proliferation in cancer cell lines. Structural modifications aimed at enhancing binding affinity were also discussed, highlighting the importance of the sulfonyl group in facilitating interactions with the kinase domain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, synthetic yields, and spectral properties.

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Heterocycles: The target compound’s 3,4-dihydroquinoxalin-2-one core distinguishes it from 2,3-dihydroquinolin-4-one () and piperazine derivatives (). Quinoxalinones’ dual nitrogen atoms may enhance polarity and binding affinity compared to mono-nitrogen cores. The aniline derivative (13b, ) lacks a fused bicyclic system, reducing conformational rigidity compared to the target compound.

Substituent Effects: The 4-fluorophenylsulfonyl group is a common feature in the target compound, 13b, and ’s compound. This group likely improves metabolic stability and electron-deficient character.

Synthesis and Characterization :

- Yields for analogous compounds range from 60.2% (13b, ) to 72% (6l, ), suggesting moderate efficiency in sulfonylation and coupling steps.

- NMR aromatic proton signals (δ ~7.6–7.8) are consistent across fluorophenyl-containing compounds, confirming electronic similarity.

Spectral Data: The target compound’s hypothetical MS [M+H]+ (≥350) aligns with ’s 13b ([M+H]+ 351.11), reflecting comparable molecular weights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.